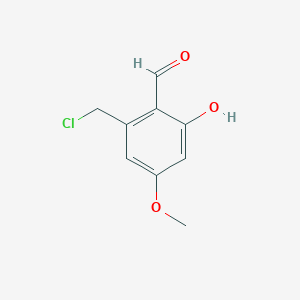

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde

Description

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a chloromethyl (-CH₂Cl) group at position 2, a hydroxyl (-OH) group at position 6, and a methoxy (-OCH₃) group at position 4 on the aromatic ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. This compound is likely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functionalized polymers. However, detailed toxicological or safety data for this specific compound remain scarce, necessitating cautious handling analogous to structurally related halogenated aldehydes .

Properties

IUPAC Name |

2-(chloromethyl)-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-7-2-6(4-10)8(5-11)9(12)3-7/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDGMHGUQXHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a benzaldehyde backbone substituted with a chloromethyl group at position 2, a methoxy group at position 4, and a hydroxyl group at position 6. Key challenges include:

- Regioselectivity : Ensuring correct positioning of substituents on the aromatic ring.

- Functional Group Compatibility : Managing competing reactivities of aldehyde, hydroxyl, and chloromethyl groups.

- Protection-Deprotection Strategies : Temporarily masking reactive sites to avoid undesired side reactions.

Core Synthetic Strategies

Starting Materials and Precursor Selection

Common precursors include 2,4-dihydroxybenzaldehyde and 4-methoxy-2-hydroxybenzaldehyde , which provide the foundational aldehyde and methoxy groups. For example, methylation of 2,4-dihydroxybenzaldehyde with dimethyl sulfate and potassium carbonate in acetone yields 2-hydroxy-4-methoxybenzaldehyde in 86% yield.

Chloromethylation Methods

Blanc Chloromethylation

The Blanc reaction (formaldehyde, HCl, ZnCl₂) introduces chloromethyl groups via electrophilic aromatic substitution. Applied to 4-methoxy-2-hydroxybenzaldehyde, this method targets the ortho position relative to the methoxy group. Typical conditions involve:

- Reagents : Paraformaldehyde (1.2 equiv), HCl gas, ZnCl₂ (catalyst).

- Temperature : 0–5°C to minimize over-substitution.

- Yield : ~45–60% (estimated from analogous reactions).

Friedel-Crafts Alkylation

Using chloromethyl methyl ether (MOMCl) and AlCl₃, this method alkylates electron-rich aromatic rings. For 4-methoxy-2-hydroxybenzaldehyde, the methoxy group directs chloromethylation to position 2. Key parameters:

Stepwise Synthetic Routes

Route 1: Sequential Methylation and Chloromethylation

- Methylation of 2,4-Dihydroxybenzaldehyde :

- Chloromethylation via Friedel-Crafts :

- Hydroxyl Group Introduction :

Route 2: Vilsmeier-Haack Formylation with Prior Functionalization

- Synthesis of 2-Chloromethyl-4-methoxyphenol :

- Vilsmeier-Haack Formylation :

- Hydroxylation at Position 6 :

Comparative Analysis of Methods

| Parameter | Blanc Chloromethylation | Friedel-Crafts | Vilsmeier-Haack |

|---|---|---|---|

| Regioselectivity | Moderate (para/ortho mix) | High (ortho) | N/A (formylation) |

| Yield | 45–60% | 50–55% | 60–70% |

| Side Reactions | Over-chloromethylation | O-Alkylation | Ring chlorination |

| Purification | Column chromatography | Recrystallization | Distillation |

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Chloromethyl)-6-oxo-4-methoxybenzaldehyde, while nucleophilic substitution can produce various substituted benzaldehyde derivatives .

Scientific Research Applications

Synthesis of Derivatives

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde serves as a precursor for synthesizing various derivatives. For instance, it can be transformed into different substituted quinazolinones, which have shown promising biological activities, including antioxidant properties .

Antioxidant Studies

Research indicates that derivatives synthesized from this compound exhibit notable antioxidant activities. In one study, compounds derived from this compound were evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging capabilities .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It has been noted for its role in developing new drugs targeting various diseases due to its structural features that allow for modifications leading to enhanced biological activity.

Flavoring Agent

This compound has been assessed for use as a flavoring agent in food products. The compound imparts a bean almond-like flavor profile, making it suitable for use in confectionery and baked goods .

Safety Assessments

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for antioxidant properties using multiple assays. Results indicated that some derivatives had IC50 values comparable to known antioxidants, confirming their potential as natural antioxidants in food preservation.

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| Derivative A | 25 | DPPH |

| Derivative B | 30 | ABTS |

Case Study 2: Flavoring Safety Assessment

A comprehensive safety assessment was conducted on the use of this compound as a flavoring agent. The study involved evaluating its toxicological profile and concluded that it poses no significant risk when used within established limits.

| Assessment Body | |

|---|---|

| FSA | Safe under proposed conditions |

| COT | No adverse effects noted |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity makes the compound useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Table 1: Structural and Hazard Comparison

Reactivity and Handling Precautions

Halogenated Benzaldehydes :

- 4-(Bromomethyl)benzaldehyde : The bromomethyl group confers higher reactivity in nucleophilic substitutions compared to chloromethyl analogs. However, its hazards are understudied, necessitating strict precautions (e.g., eye flushing for 10–15 minutes upon contact) .

- Target Compound : The chloromethyl group likely exhibits moderate reactivity, while the hydroxyl and methoxy groups enhance solubility in polar solvents. The hydroxyl group may also increase acidity, influencing stability in basic conditions.

- Epichlorohydrin: The epoxide ring and chloromethyl group make this compound highly reactive and hazardous.

Biological Activity

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

- Molecular Formula: C10H11ClO3

- Molecular Weight: 216.65 g/mol

- Structure: The compound features a chloromethyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde backbone.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 80 μg/mL to 250 μg/mL, indicating its potency as an antibacterial agent .

- Mechanism of Action: The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This was evidenced by studies showing that treatment with the compound resulted in the release of intracellular proteins and nucleic acids from bacterial cells .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80 | 125 |

| Escherichia coli | 100 | 150 |

| Candida albicans | 99.99 | 125 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

- DPPH Assay: The IC50 value for scavenging DPPH radicals was found to be approximately 9.04 mg/mL, indicating moderate antioxidant activity .

- Mechanism of Action: The antioxidant effect is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Inhibition | 9.04 |

| β-Carotene Bleaching | 0.25 |

| Ferrozine-Fe²⁺ Complex | 2.31 |

Case Studies

- Study on Antibacterial Efficacy Against MRSA: A recent study highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a significant reduction in biofilm formation and enhanced sensitivity when combined with traditional antibiotics like tetracycline .

- Comparative Analysis with Essential Oils: Another investigation compared the antimicrobial properties of essential oils containing this compound with synthetic antibiotics, revealing that it exhibited superior activity against resistant strains of bacteria and fungi .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Development of Novel Antimicrobials: Given its effectiveness against resistant bacterial strains, further exploration into its mechanism could lead to new antimicrobial therapies.

- Formulation in Drug Delivery Systems: Investigating the incorporation of this compound into nanocarriers could enhance its bioavailability and therapeutic efficacy.

- Exploration of Synergistic Effects: Evaluating the synergistic effects when combined with other known antimicrobial agents may provide insights into overcoming resistance mechanisms.

Q & A

Q. Methodological Answer :

- Step 1 : Protect the hydroxyl group at position 6 using a protecting group (e.g., acetyl or TBS) to prevent undesired chlorination .

- Step 2 : Introduce the chloromethyl group via Friedel-Crafts alkylation or using chloromethyl methyl ether (MOMCl) under controlled acidic conditions .

- Step 3 : Deprotect the hydroxyl group using mild hydrolytic conditions (e.g., K₂CO₃ in methanol).

- Side Reaction Mitigation : Use low temperatures during chloromethylation to minimize over-alkylation. Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Employ SHELX programs for single-crystal refinement to resolve substituent positions and hydrogen-bonding networks .

- NMR Spectroscopy : Use ¹H and ¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups. Assign peaks using 2D techniques (HSQC, HMBC) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~214.6 g/mol).

- Challenge : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

Advanced: How can tautomeric equilibria complicate NMR interpretation, and what strategies resolve these discrepancies?

Q. Methodological Answer :

- Issue : The hydroxyl and aldehyde groups may exhibit keto-enol tautomerism, shifting NMR signals.

- Resolution :

Advanced: What experimental designs are optimal for probing the chloromethyl group’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

- Kinetic Studies : React with nucleophiles (e.g., NaN₃, KSCN) in buffered solutions (pH 7–12) at 25–60°C.

- Analysis : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) or GC-MS .

- Control : Compare reactivity with analogs lacking electron-donating groups (e.g., 4-methoxy) to assess electronic effects .

Advanced: How can computational models predict the compound’s electronic properties and reaction pathways?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and frontier orbitals (HOMO/LUMO) .

- Reactivity Prediction : Use QSPR models to correlate substituent effects with hydrolysis rates .

- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to predict solubility and stability .

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures .

- First Aid : Flush skin/eyes with water for 15 minutes if exposed. Avoid inhalation; use NIOSH-approved respirators for aerosols .

- Storage : Keep at 0–6°C in amber glass to prevent degradation .

Advanced: How should researchers address contradictions between experimental and theoretical IR spectra?

Q. Methodological Answer :

- Purity Check : Confirm sample purity via HPLC (≥98%) to rule out impurities .

- Hydrogen Bonding Analysis : Compare solid-state (ATR-FTIR) and solution-phase spectra to identify intermolecular interactions .

- Computational IR : Simulate spectra using DFT (e.g., B3LYP/6-311+G(d,p)) and scale frequencies to match experimental peaks .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.